(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during the synthesis process. The compound is known for its stability and effectiveness in forming peptide bonds, making it a valuable tool in organic chemistry and biochemistry.
Mechanism of Action
Target of Action
Fmoc-d-dap-oh hcl, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the peptide chain .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), protecting the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride typically involves the protection of the amino group of an amino acid using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method or the acid chloride method. In the mixed anhydride method, the amino acid is reacted with isobutoxycarbonyl chloride (IBC-Cl) in the presence of a base, followed by the addition of sodium azide (NaN3) to form the Fmoc-protected amino acid . The acid chloride method involves the direct reaction of the amino acid with Fmoc chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide bond formation.
Bases (e.g., DIPEA, TEA): Used to neutralize acids formed during reactions.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are essential in the synthesis of proteins and other biologically active molecules.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of peptides and other complex organic molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the design and synthesis of therapeutic peptides and peptidomimetics.
Industry: In the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) amino acids: These compounds also use the Fmoc group for amino protection and are widely used in peptide synthesis.
Boc (tert-butoxycarbonyl) amino acids: Another class of amino-protecting groups used in peptide synthesis, offering different stability and deprotection conditions.
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIUYXQXIOYBMD-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678755 |
Source
|
Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487027-89-4 |
Source
|
Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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